Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-
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Overview
Description
Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- is an organic compound with the molecular formula C8H8BrNO. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a bromophenyl group and a morpholinylmethyl group attached to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the acetylation of m-bromoaniline with acetic anhydride. The process can be summarized as follows:
Mixing: m-Bromoaniline is mixed with acetic acid.
Addition: Acetic anhydride is slowly added to the mixture.
Reflux Reaction: The mixture is refluxed for 0.5 hours.
Cooling: The reaction mixture is allowed to cool for 0.5 hours.
Crystallization: The mixture is poured into ice water, and the precipitated crystals are filtered.
Recrystallization: The product is recrystallized from ethanol to obtain pure Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce bromophenyl alcohols.
Scientific Research Applications
Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The morpholinylmethyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-bromophenyl)-: This compound has a similar structure but with the bromine atom in the para position.
3-Bromoacetanilide: Another closely related compound with the bromine atom in the meta position.
Uniqueness
Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it more effective in various applications .
Properties
CAS No. |
649740-12-5 |
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Molecular Formula |
C13H17BrN2O2 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
N-[(3-bromophenyl)-morpholin-4-ylmethyl]acetamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-10(17)15-13(16-5-7-18-8-6-16)11-3-2-4-12(14)9-11/h2-4,9,13H,5-8H2,1H3,(H,15,17) |
InChI Key |
JORNCWGJJVFBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Br)N2CCOCC2 |
Origin of Product |
United States |
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